molecular formula C5H4F3NO B11784948 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

Cat. No.: B11784948
M. Wt: 151.09 g/mol
InChI Key: XGEVBJPUXQQXIO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a compound of significant interest in the field of organic chemistry. This compound is part of the bicyclic aziridine family, known for its unique structural properties and potential applications in various scientific domains. The presence of the trifluoromethyl group adds to its chemical reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its ability to undergo photochromic reactions. This property allows the compound to change its structure and optical properties upon exposure to light, making it useful in applications such as molecular switches and optical memory devices . The molecular targets and pathways involved in these reactions are primarily related to the electronic transitions within the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.

Properties

Molecular Formula

C5H4F3NO

Molecular Weight

151.09 g/mol

IUPAC Name

4-(trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

InChI

InChI=1S/C5H4F3NO/c6-5(7,8)4-2-1-3(2)10-9-4/h2-3H,1H2

InChI Key

XGEVBJPUXQQXIO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1ON=C2C(F)(F)F

Origin of Product

United States

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